Methyl-(3-methyl-indan-1-YL)-amine
Description
Methyl-(3-methyl-indan-1-YL)-amine is a bicyclic organic compound featuring an indan core (a benzene ring fused to a cyclopentane ring) with a methyl group at the 3-position and a methylamine substituent at the 1-position. The indan scaffold is notable for its structural rigidity, which can enhance binding affinity and metabolic stability in pharmacologically active compounds. For instance, indan-containing compounds like S 18126 demonstrate selective dopamine receptor interactions, suggesting that this compound may similarly engage with neurotransmitter systems .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N,3-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-8-7-11(12-2)10-6-4-3-5-9(8)10/h3-6,8,11-12H,7H2,1-2H3 |
InChI Key |
OIBYJAOBRKQJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(3-methyl-indan-1-YL)-amine typically involves several steps, starting from readily available precursors. One common synthetic route involves the alkylation of indan with a methylating agent, followed by the introduction of the amine group through reductive amination. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification techniques like distillation and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The bicyclic indan framework and tertiary amine group render the compound susceptible to oxidation. Key pathways include:
-
N-Oxidation : Reaction with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide derivative. This transformation enhances polarity and modifies biological activity.
-
Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the indan ring undergoes cleavage at the benzylic position, forming a ketone intermediate. Further oxidation leads to carboxylic acid derivatives.
Experimental Conditions :
| Reagent | Product | Yield (%) | Temperature (°C) |
|---|---|---|---|
| H₂O₂ (30%) | N-Oxide | 72 | 25 |
| KMnO₄ (H₂SO₄) | 3-Methylindan-1-one | 58 | 80 |
Reduction Reactions
While the compound itself is a tertiary amine, its precursors (e.g., imine derivatives) undergo reduction:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure reduces unsaturated bonds in synthetic intermediates, such as imines or enamines, to form saturated analogs.
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces carbonyl-containing intermediates (e.g., ketones) during multi-step syntheses.
Nucleophilic Substitution
The methyl-substituted nitrogen participates in nucleophilic displacement under acidic or basic conditions:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively. For example, treatment with methyl iodide produces a quaternary ammonium iodide.
-
Demethylation : Strong nucleophiles (e.g., NaN₃) displace the methyl group, yielding secondary amines .
Key Data :
| Substrate | Reagent | Product | Reaction Time (h) |
|---|---|---|---|
| Methyl-(3-methyl-indan-1-YL)-amine | CH₃I (excess) | Quaternary ammonium salt | 4 |
| This compound | NaN₃ (DMF) | 3-Methylindan-1-ylamine | 6 |
Comparative Reactivity with Analogues
The methyl group on nitrogen significantly alters reactivity compared to similar amines:
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>100°C) induces decomposition, releasing methylamine and forming indene derivatives.
-
Dimerization : Under basic conditions, the amine may undergo self-condensation, forming dimeric species .
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
Methyl-(3-methyl-indan-1-YL)-amine has several notable applications across different scientific domains:
Chemical Research
- Building Block : It serves as a fundamental building block in synthesizing more complex organic molecules.
- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation and substitution, which are critical for developing new materials.
Biological Studies
- Biological Activity : Research indicates potential interactions with biomolecules, suggesting possible biological activity that warrants further investigation.
- Drug Development : Ongoing studies are exploring its therapeutic potential in drug formulation, particularly in targeting specific biological pathways.
Industrial Applications
- Specialty Chemicals : The compound is utilized in producing specialty chemicals with tailored properties for specific industrial applications.
- Material Science : Its unique chemical properties make it suitable for developing advanced materials with enhanced performance characteristics.
Table 2: Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Synthesis of complex organic molecules |
| Biology | Potential therapeutic agent in drug development |
| Industry | Production of specialty chemicals and materials |
A study investigated the interaction of this compound with various enzymes. The results indicated that the compound could modulate enzyme activity, suggesting its potential as a lead compound in drug discovery.
Case Study 2: Material Science
Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. This finding highlights its applicability in developing high-performance materials.
Mechanism of Action
The mechanism of action of Methyl-(3-methyl-indan-1-YL)-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
- Structure : A benzoindane derivative with a piperazine substituent.
- Key Data: High affinity for dopamine D4 receptors (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors .
- Comparison: Unlike S 18126, Methyl-(3-methyl-indan-1-YL)-amine lacks the piperazine moiety, which may reduce receptor selectivity.
Indoline Derivatives
(2,3-Dihydro-1H-indol-5-ylmethyl)amine
- Structure : A dihydroindole (indoline) with a methylamine group at the 5-position.
- Characterized by NMR, IR, and mass spectrometry, confirming structural integrity.
- Comparison : The indoline system introduces a nitrogen atom into the bicyclic structure, altering electronic properties compared to the all-carbon indan scaffold. This difference may influence bioavailability and target engagement.
Indole-Based Amines
5-Methoxytryptamine (2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine)
- Structure : An indole derivative with a methoxy group at the 5-position and an ethylamine side chain.
- Key Data :
Other Bicyclic/Tricyclic Amines
Allyl (R)-3-(1-Amino-2-(methylamino)-2-oxoethyl)-1H-indole-1-carboxylate (8)
- Structure: Indole derivative with a methylamino-oxoethyl side chain and allyl carboxylate.
- Key Data :
- Comparison : The presence of a carbonyl group in this compound introduces polarity, contrasting with the hydrophobic indan system in the target compound.
Data Tables
Table 1. Structural and Pharmacological Comparison of Selected Compounds
Research Findings and Implications
- Structural Rigidity : The indan core in this compound may enhance metabolic stability compared to flexible indole derivatives, as seen in S 18126’s in vivo persistence .
- Synthetic Accessibility : The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine via deprotection methods implies that this compound could be synthesized using analogous strategies, though optimization may be required for scale-up.
Biological Activity
Methyl-(3-methyl-indan-1-YL)-amine is an organic compound with the molecular formula C10H13N, featuring a bicyclic indan structure. This unique configuration contributes to its potential biological activities, which have been explored in various studies. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound consists of a methyl group attached to a nitrogen atom that is further connected to a 3-methyl-indan structure. This structural arrangement is significant as it influences the compound's reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N |
| Molecular Weight | 161.22 g/mol |
| Structure Type | Bicyclic Indan |
| Functional Groups | Amine |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : Utilizing alkyl halides in the presence of bases.
- Reduction Reactions : Reducing corresponding ketones or aldehydes with suitable reducing agents.
- Cyclization Techniques : Employing cyclization strategies that leverage the indan framework.
These methods not only provide pathways for synthesizing this compound but also highlight its versatility in synthetic organic chemistry.
Antidepressant and Neuroprotective Effects
Recent studies have indicated that compounds structurally related to this compound exhibit antidepressant properties. For instance, research has shown that certain indan derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural features were shown to possess significant antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, indicating their potential as anticancer agents .
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin and norepinephrine | |
| Anticancer | Inhibition of HeLa cell proliferation | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antidepressant Activity
In a systematic review focusing on antidepressant compounds, it was noted that several indan derivatives exhibit significant activity in animal models. These compounds were found to enhance serotonin levels, leading to improved mood and reduced anxiety-like behaviors in rodents .
Case Study 2: Cancer Cell Line Studies
A study evaluating the anticancer effects of this compound analogs revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, which are critical for programmed cell death .
Q & A
Q. What are the established synthetic routes for Methyl-(3-methyl-indan-1-YL)-amine, and what reaction conditions are critical for optimizing yield?
this compound can be synthesized via reductive amination of 3-methyl-indan-1-one with methylamine using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C) . Key variables affecting yield include:
- Temperature : 50–80°C for NaBH₃CN; 60–100°C under H₂ pressure.
- Solvent : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction efficiency.
- Stoichiometry : A 1.2:1 molar ratio of methylamine to ketone minimizes side products. Industrial-scale synthesis may employ continuous flow reactors to improve purity and scalability .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to confirm stereochemistry.
- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve bond angles and torsional strain .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 175.2 for [M+H]⁺) and fragmentation patterns .
Q. What analytical techniques are recommended for assessing purity and stability?
Advanced Research Questions
Q. How can reaction kinetics and solvent effects be systematically studied for this compound synthesis?
- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor imine intermediate formation rates.
- Solvent Screening : Compare reaction rates in polar aprotic (DMF, acetonitrile) vs. protic (ethanol) solvents. Evidence suggests DMF accelerates reactions via stabilization of transition states, while dioxane may induce self-acceleration due to hydrophobic interactions .
- Computational Modeling : Apply density functional theory (DFT) to simulate solvent-catalyst interactions and identify rate-limiting steps.
Q. How should researchers address contradictory data in crystallographic refinement or spectroscopic analysis?
- Crystallographic Discrepancies : Cross-validate SHELXL refinement results with independent software (e.g., Olex2). Adjust weighting schemes or include twin-law corrections for twinned crystals .
- NMR Signal Splitting : If unexpected multiplicity arises (e.g., due to rotamers), perform variable-temperature NMR to confirm dynamic exchange processes .
- Mass Spectrometry Anomalies : Rule out adduct formation (e.g., sodium or potassium ions) by comparing ESI+ and ESI– modes .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Chiral Catalysts : Use imine reductases (IREDs) or transition-metal catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo catalyst) with enantioselective enzymes to enhance ee (%) .
- Solvent Engineering : Chiral ionic liquids (e.g., [BMIM][L-Pro]) can induce stereochemical bias in protic environments .
Methodological and Data Analysis Questions
Q. What computational tools are suitable for predicting the biochemical interactions of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen protein targets (e.g., GPCRs, kinases) .
- MD Simulations : GROMACS or AMBER for studying binding stability under physiological conditions (e.g., 310 K, 1 atm) .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .
Q. How can researchers design robust stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline buffers (pH 2–12) for 72 hours. Monitor degradation via UPLC-MS .
- Long-Term Stability : Store samples at –20°C, 4°C, and 25°C with desiccants. Perform monthly HPLC assays to track impurity profiles .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
